molecular formula C23H23N5O2 B2682718 N-cycloheptyl-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031649-97-4

N-cycloheptyl-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2682718
CAS RN: 1031649-97-4
M. Wt: 401.47
InChI Key:
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Description

“N-cycloheptyl-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a complex organic compound that contains several functional groups and rings, including a triazoloquinazoline ring, a phenyl ring, and a cycloheptyl ring . These structural features suggest that it might exhibit interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be determined by techniques such as NMR spectroscopy . The presence of various functional groups and rings would result in a complex NMR spectrum.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of triazoloquinazoline derivatives, including structures similar to N-cycloheptyl-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide, has been extensively studied. These compounds are synthesized through various chemical reactions, showcasing the diversity of synthetic routes and the complexity of their chemical structures. The reactions often involve condensation processes, cyclization, and functionalization steps that lead to the formation of triazoloquinazoline cores. Detailed structural elucidation of these compounds is achieved using advanced spectroscopic techniques, such as IR, NMR, and X-ray crystallography, confirming the presence of the triazoloquinazoline moiety and other substituents in their structures (S. Ahmed, O. Ahmed, & A. Abdelhamid, 2014).

Antimicrobial and Antitumor Activities

Research into the biological activities of triazoloquinazoline derivatives reveals significant antimicrobial and antitumor properties. These compounds have been evaluated against a variety of bacterial and fungal strains, demonstrating potent antibacterial and antifungal effects. For instance, specific derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts. The antitumor activities of these compounds are also noteworthy, with studies reporting cytotoxic effects against different human cancer cell lines. The research suggests that triazoloquinazoline derivatives, including those structurally related to N-cycloheptyl-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide, hold promise as potential therapeutic agents due to their antimicrobial and anticancer properties (Azza M. El‐Kazak & M. Ibrahim, 2013).

Potential Antidepressant and Adenosine Receptor Antagonist Activities

In the context of neurological and psychiatric disorders, some triazoloquinazoline derivatives have been explored for their potential antidepressant effects. Studies involving behavioral models in animals suggest that these compounds may exhibit rapid-onset antidepressant activities, possibly through interactions with adenosine receptors. The ability of certain derivatives to bind selectively to adenosine A1 and A2 receptors indicates their potential as novel therapeutic agents for the treatment of depression and related conditions. This research area offers exciting prospects for the development of new antidepressant drugs based on the triazoloquinazoline scaffold (R. Sarges, H. Howard, & R. Browne, et al., 1990).

properties

IUPAC Name

N-cycloheptyl-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c29-22(24-17-10-6-1-2-7-11-17)16-12-13-18-19(14-16)28-21(25-23(18)30)20(26-27-28)15-8-4-3-5-9-15/h3-5,8-9,12-14,17,27H,1-2,6-7,10-11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSPAJNLOGZPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

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